molecular formula C22H15ClN2O4S2 B2884936 (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025312-29-1

(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2884936
CAS No.: 1025312-29-1
M. Wt: 470.94
InChI Key: ICZFTTBSAMBDJN-FYJGNVAPSA-N
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Description

(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a complex organic compound that features multiple functional groups, including a nitrile, nitro, and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioether linkage: Reacting 4-chlorothiophenol with a suitable halogenated precursor.

    Nitration: Introducing the nitro group through nitration reactions.

    Sulfonylation: Adding the sulfonyl group using sulfonyl chlorides.

    Formation of the enenitrile: Using appropriate reagents to introduce the nitrile group and form the enenitrile structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions might occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile: can be compared with other compounds having similar functional groups, such as:

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S2/c1-15-2-9-20(10-3-15)31(28,29)21(14-24)13-16-12-18(25(26)27)6-11-22(16)30-19-7-4-17(23)5-8-19/h2-13H,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFTTBSAMBDJN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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